molecular formula C20H23NO5 B2665434 [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE CAS No. 727981-36-4

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE

Cat. No.: B2665434
CAS No.: 727981-36-4
M. Wt: 357.406
InChI Key: XNBBZNYJIBFUHH-UHFFFAOYSA-N
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Description

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-Phenylbutanoate is a synthetic hybrid compound designed for research applications, particularly in medicinal chemistry and pharmacology. Its molecular structure integrates a 2-phenylbutanoate ester linked via a carbamoyl methyl bridge to a 2,4-dimethoxyphenyl group. This specific architecture suggests potential for diverse biological interactions. The 2,4-dimethoxyphenyl group is a moiety of significant research interest, as derivatives containing this structure, specifically 2,4-dimethoxyphenylsemicarbazones, have demonstrated notable anticonvulsant activity in multiple animal models of seizures, elevating gamma-aminobutyric acid (GABA) levels in the brain . The phenylbutanoate segment of the molecule is structurally analogous to other bioactive phenyl-containing fatty acid esters and derivatives, which are frequently investigated for their role in cellular signaling pathways . Researchers can utilize this compound as a chemical tool to explore potential mechanisms of action related to GABAergic signaling or other neurological targets, as well as to investigate its physicochemical properties and metabolic stability. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-16(14-8-6-5-7-9-14)20(23)26-13-19(22)21-17-11-10-15(24-2)12-18(17)25-3/h5-12,16H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBBZNYJIBFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with methyl 2-phenylbutanoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and butanoate moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

Compound Name Key Substituents Functional Groups Inferred Properties
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate 2,4-dimethoxyphenyl, phenylbutanoate Carbamoyl, ester, methoxy High lipophilicity (due to methoxy groups), potential steric hindrance from dimethoxy substitution
Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate 3,4-diaminophenyl, benzoate Amide, ester, amine Increased polarity (amine groups), potential for hydrogen bonding and redox sensitivity
Methyl 2-[(3,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate 3,4-dichlorophenyl, methylpropanoate Carbamate, ester, chloro Electron-withdrawing Cl substituents may enhance stability but reduce solubility in polar solvents
Methyl 2-[(3-hydroxy-2-phenylmethoxycarbonylamino)butanoylamino]-3-methylbutanoate 3-hydroxy-phenylmethoxy, methylbutanoate Hydroxy, carbamate, ester Hydroxy group introduces polarity and potential for metabolic conjugation (e.g., glucuronidation)

Physicochemical and Reactivity Trends

  • Lipophilicity : The 2,4-dimethoxy substitution in the target compound likely increases logP compared to analogs with polar groups (e.g., amines or hydroxyls). For instance, dichloro-substituted analogs may exhibit moderate lipophilicity but inferior solubility .
  • Stability: Methoxy groups are less reactive than amines or hydroxyls, suggesting the target compound may have superior hydrolytic stability compared to derivatives like Methyl 2-[(3-hydroxy-2-phenylmethoxycarbonylamino)butanoylamino]-3-methylbutanoate, where the hydroxy group could facilitate degradation .
  • Synthetic Accessibility: The dimethoxyphenyl carbamoyl moiety may require protective group strategies during synthesis, unlike dichloro- or diamino-substituted analogs, which might involve direct coupling reactions .

Research Findings and Limitations

While direct experimental data on [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is scarce, studies on its analogs highlight critical trends:

  • Biological Activity : Carbamoyl esters with electron-donating substituents (e.g., methoxy) often exhibit enhanced membrane permeability, making them candidates for drug delivery systems. In contrast, dichloro-substituted analogs are frequently explored for antimicrobial applications due to their electrophilic character .
  • Thermal Behavior : Methoxy-substituted aromatics generally display higher melting points compared to their amine or hydroxy counterparts, as seen in related compounds .

Limitations : The absence of published pharmacokinetic or toxicity data for the target compound restricts a comprehensive comparison. Further studies are needed to validate its stability, bioavailability, and functional utility relative to its analogs.

Biological Activity

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by the molecular formula C17H23N1O3C_{17}H_{23}N_{1}O_{3} and a molecular weight of approximately 325.408 g/mol. Its structure features a carbamoyl group attached to a methyl ester of 2-phenylbutanoic acid, which contributes to its unique chemical properties.

Synthesis Process:

  • Step 1: Transformation of 2,4-dimethylaniline into its acetoacetanilide derivative using ethyl acetoacetate in basic media.
  • Step 2: A one-pot condensation of the derivative with m-nitrobenzaldehyde and urea in the presence of hydrochloric acid leads to the formation of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate.

The synthesis was confirmed through techniques such as Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant Gram-positive pathogens. In vitro tests showed effectiveness against resistant strains such as Staphylococcus aureus and Enterococcus faecium.

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus8 µg/mL
Vancomycin-resistant E. faecium16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibiotics targeting resistant bacterial strains.

Antioxidant Activity

The antioxidant potential of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate was evaluated using the DPPH assay. Results indicated that it possesses good scavenging activity comparable to ascorbic acid, highlighting its potential in combating oxidative stress-related diseases.

Antitumoral Activity

Preliminary investigations into the antitumoral properties of this compound revealed growth inhibition effects on various cancer cell lines. The MTT assay demonstrated that it could inhibit cell proliferation significantly, suggesting possible applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives showed that compounds similar to [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate exhibited strong activity against drug-resistant strains. This emphasizes the need for further research into its mechanism of action and therapeutic potential.
  • Antioxidant Activity Assessment : In a comparative study with known antioxidants, this compound demonstrated superior scavenging ability against free radicals, indicating its potential role in formulations aimed at reducing oxidative damage in cells.

Q & A

Q. What synthetic methodologies are reported for [(2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate and related analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including carbamate formation and esterification. For example, in a related compound (EP 4 374 877 A2), a carbamoyl intermediate was synthesized via coupling of 2,4-dimethoxybenzaldehyde with methyl esters under acidic conditions, followed by HPLC purification (retention time: 1.64 minutes, SQD-FA05 method) . Key steps include:
  • Use of protecting groups for the 2,4-dimethoxyphenyl moiety to prevent side reactions.
  • Optimization of reaction time and temperature to avoid decomposition of the butanoate ester.
    Analytical validation: LCMS (m/z 294 [M+H]+) and HPLC are critical for purity assessment .

Q. How can researchers characterize the stability of the carbamoyl ester bond under varying pH conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:
  • Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
  • Monitor hydrolysis via LCMS to detect breakdown products (e.g., free 2-phenylbutanoic acid or 2,4-dimethoxyaniline derivatives).
  • Use NMR (1H/13C) to confirm structural integrity after exposure.
    Reference: Similar protocols were applied to structurally related carbamoyl esters in crystallography studies to assess hydrogen bonding effects on stability .

Advanced Research Questions

Q. How to resolve contradictions in analytical data (e.g., LCMS vs. NMR) for derivatives of [(2,4-dimethoxyphenyl)carbamoyl]methyl esters?

  • Methodological Answer : Discrepancies often arise from:
  • Isomeric impurities : LCMS may not distinguish stereoisomers, whereas NMR can reveal diastereomeric splitting.
  • Ion suppression in LCMS : Matrix effects (e.g., from residual salts) may alter ionization efficiency. Validate with a standard addition method.
    Case study: In EP 4 374 877 A2, LCMS data (m/z 554 [M+H]+) aligned with NMR only after rigorous purification via preparative HPLC . Cross-validation with X-ray crystallography (e.g., monoclinic crystal system data in ) is recommended for absolute configuration confirmation.

Q. What structural modifications enhance the compound’s bioavailability while retaining its carbamoyl pharmacophore?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the phenylbutanoate moiety to improve solubility.
  • Prodrug strategies : Replace the methyl ester with a tert-butyl ester to delay hydrolysis in vivo.
  • In silico modeling : Use molecular docking to predict interactions with metabolic enzymes (e.g., esterases).
    Data reference: Comparative studies on analogous hair dye compounds (e.g., Basic Yellow 11) demonstrated that 2,4-dimethoxyphenyl groups enhance metabolic resistance .

Experimental Design Considerations

Q. How to design a crystallization protocol for X-ray diffraction analysis of this compound?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature gradient : Crystallize at 4°C to minimize thermal motion artifacts.
  • Data collection : For monoclinic systems (space group P21/c), ensure a resolution <1.0 Å to resolve hydrogen atoms.
    Example: A related azanium chloride dihydrate crystal (a = 21.977 Å, β = 93.490°) required synchrotron radiation for high-resolution data .

Key Challenges in Current Research

  • Stereochemical control : The 2-phenylbutanoate moiety may lead to racemization during synthesis. Chiral HPLC (e.g., using a CHIRALPAK® column) is recommended for enantiomeric excess determination.
  • Functional group compatibility : The 2,4-dimethoxyphenyl group is prone to demethylation under strong acidic conditions; use milder catalysts (e.g., pyridinium p-toluenesulfonate) .

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